molecular formula C8H10N2O3S B11986101 Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate

Cat. No.: B11986101
M. Wt: 214.24 g/mol
InChI Key: NDOORHZZKWHUSR-UHFFFAOYSA-N
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Description

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include the use of a solvent such as ethanol and a base like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to scale up the synthesis of similar compounds. Techniques like microwave-assisted synthesis and flow chemistry may also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thioacetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and other inflammatory mediators . The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioacetate group allows for unique substitution reactions, and the hydroxyl group provides additional sites for chemical modification.

Biological Activity

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate is a compound characterized by its unique structural features, including a pyrimidine ring, hydroxyl group, and thioether linkage. Its molecular formula is C9H11N3O2SC_9H_{11}N_3O_2S. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Molecular Structure C9H11N3O2S\text{Molecular Structure }\text{C}_9\text{H}_{11}\text{N}_3\text{O}_2\text{S}

Key Features:

  • Pyrimidine Core: The presence of the pyrimidine ring contributes to the compound's reactivity and biological interactions.
  • Thioether Linkage: The sulfur atom in the thioether group enhances the compound's potential for diverse biochemical interactions.
  • Hydroxyl Group: The hydroxyl group may influence solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including Escherichia coli, Klebsiella, Bacillus, and Staphylococcus aureus. Most tested compounds demonstrated notable inhibition zones in agar diffusion tests, indicating their potential as antimicrobial agents .
  • Antiviral Properties:
    • The compound's structural similarity to known antiviral agents suggests it may exhibit antiviral activity. Further studies are needed to elucidate its mechanism of action against viral pathogens .
  • Antioxidant Activity:
    • Preliminary assays indicate that this compound may have antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-methyl 2-thiouracil with ethyl chloroacetate. This process can be summarized as follows:

  • Starting Materials:
    • 6-Methyl 2-thiouracil
    • Ethyl chloroacetate
  • Reaction Conditions:
    • The reaction is conducted under controlled temperatures with appropriate solvents to facilitate the formation of the thioester linkage.
  • Characterization:
    • The synthesized compound is characterized using spectral methods such as FTIR and NMR spectroscopy to confirm its structure .

Case Studies

Case Study 1: Antibacterial Screening
In a study published in the Tikrit Journal of Pure Science, researchers synthesized various derivatives of this compound and screened them for antibacterial activity. The results indicated that several derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Case Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The results demonstrated a dose-dependent scavenging effect, indicating that this compound could be a valuable candidate for developing antioxidant therapies .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C8H10N2O3S/c1-5-3-6(11)10-8(9-5)14-4-7(12)13-2/h3H,4H2,1-2H3,(H,9,10,11)

InChI Key

NDOORHZZKWHUSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)OC

Origin of Product

United States

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